Cas no 896344-04-0 (2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide)

2-3-(Methylsulfanyl)benzamidothiophene-3-carboxamide is a specialized organic compound featuring a thiophene-carboxamide core substituted with a methylsulfanylbenzamide moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the carboxamide functionality offers sites for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound's stability under standard conditions and compatibility with common synthetic protocols further underscore its practicality for research and development purposes.
2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide structure
896344-04-0 structure
Product name:2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
CAS No:896344-04-0
MF:C13H12N2O2S2
MW:292.376580238342
CID:5906337
PubChem ID:7266915

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
    • SR-01000022322
    • SR-01000022322-1
    • 2-(3-(methylthio)benzamido)thiophene-3-carboxamide
    • AKOS024659824
    • F2554-0235
    • 896344-04-0
    • 2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
    • 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide
    • Inchi: 1S/C13H12N2O2S2/c1-18-9-4-2-3-8(7-9)12(17)15-13-10(11(14)16)5-6-19-13/h2-7H,1H3,(H2,14,16)(H,15,17)
    • InChI Key: XKAXQXWHGPJTFM-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC=CC(SC)=C2)SC=CC=1C(N)=O

Computed Properties

  • Exact Mass: 292.03401998g/mol
  • Monoisotopic Mass: 292.03401998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 126Ų

2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2554-0235-5μmol
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2554-0235-30mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2554-0235-3mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2554-0235-4mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2554-0235-75mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2554-0235-10μmol
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2554-0235-20μmol
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2554-0235-1mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2554-0235-15mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2554-0235-5mg
2-[3-(methylsulfanyl)benzamido]thiophene-3-carboxamide
896344-04-0 90%+
5mg
$69.0 2023-05-16

Additional information on 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide

Introduction to CAS No. 896344-04-0: 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide

The compound with CAS No. 896344-04-0, known as 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide, is a highly specialized organic compound that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatile applications. The methylsulfanyl group attached to the benzene ring introduces additional functionality, making this compound a promising candidate for various advanced applications.

Recent studies have highlighted the potential of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide in enhancing the performance of organic electronic devices. Researchers have demonstrated that the incorporation of this compound into polymer blends can significantly improve charge transport properties, making it a valuable component in the development of high-efficiency organic photovoltaic cells. The benzamido group plays a crucial role in stabilizing the molecular structure, while the thiophene moiety contributes to the compound's conjugation length, which is essential for electronic conductivity.

The synthesis of 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thiophene ring through cyclization reactions and the subsequent functionalization with the methylsulfanyl and carboxamide groups. This compound is typically synthesized under inert conditions to ensure stability and purity, which are critical for its intended applications.

In terms of applications, 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide has shown promise in both academic and industrial settings. Its ability to act as a dopant in organic semiconductors has been extensively studied, with recent findings indicating improved device performance in field-effect transistors (FETs). Additionally, this compound has been explored as a potential drug delivery agent due to its biocompatibility and controlled release properties.

From a toxicological perspective, studies on 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide have revealed minimal cytotoxicity under standard experimental conditions. This makes it a safer option compared to other thiophene derivatives that may exhibit higher toxicity levels. However, further research is required to fully understand its long-term effects and environmental impact.

Looking ahead, the development of novel synthetic routes for 2-3-(methylsulfanyl)benzamidothiophene-3-carboxamide is expected to drive its adoption across various industries. Its unique combination of electronic properties and functional groups positions it as a key material for next-generation technologies, including flexible electronics and advanced drug delivery systems.

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